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Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885 Get Quote

Methyl 5-Oxopentanoate: A Bifunctional Building
Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-oxopentanoate, also known as methyl 4-formylbutanoate, is a versatile bifunctional

molecule possessing both a methyl ester and an aldehyde functionality. This unique structural

arrangement allows for a wide range of chemical transformations, making it a valuable C5

building block in the synthesis of complex organic molecules, particularly in the construction of

heterocyclic systems, natural products, and active pharmaceutical ingredients. Its ability to

participate in reactions at either the electrophilic aldehyde carbon or the ester group, which can

be further manipulated, provides synthetic chemists with a flexible tool for molecular design and

construction.

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of methyl 5-
oxopentanoate is essential for its application in synthesis.

Table 1: Physicochemical Properties of Methyl 5-oxopentanoate
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Property Value

Molecular Formula C₆H₁₀O₃

Molecular Weight 130.14 g/mol

CAS Number 6026-86-4

IUPAC Name methyl 5-oxopentanoate

Synonyms
Methyl 4-formylbutanoate, 5-Oxopentanoic acid

methyl ester

Appearance Colorless to light yellow liquid

Boiling Point 100-103 °C at 23 Torr[1]

Density 1.069 g/cm³ at 25 °C[1]

Storage Temperature -20°C, stored under nitrogen[1]

Table 2: Spectroscopic Data of Methyl 5-oxopentanoate

Spectrum Key Peaks/Shifts

¹H NMR (CDCl₃)

~9.8 (t, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.75 (t,

2H, -CH₂CHO), 2.45 (t, 2H, -CH₂CO₂Me), 2.0

(p, 2H, -CH₂CH₂CH₂-)

¹³C NMR (CDCl₃)

~202.0 (-CHO), 173.5 (-CO₂Me), 51.5 (-OCH₃),

43.0 (-CH₂CHO), 33.0 (-CH₂CO₂Me), 21.0 (-

CH₂CH₂CH₂-)

IR (neat)

~2950 cm⁻¹ (C-H), ~2720 cm⁻¹ (aldehyde C-H),

~1735 cm⁻¹ (ester C=O), ~1725 cm⁻¹ (aldehyde

C=O)

Mass Spectrum (EI) m/z (%): 130 (M+), 99, 74, 59

Synthesis of Methyl 5-Oxopentanoate
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Several synthetic routes to methyl 5-oxopentanoate have been developed, leveraging readily

available starting materials.

Ozonolysis of Methyl 1-Cyclopentenecarboxylate
A common and efficient method for the synthesis of methyl 5-oxopentanoate is the ozonolysis

of methyl 1-cyclopentenecarboxylate. This reaction cleaves the double bond of the cyclic

precursor to furnish the desired aldehyde and ester functionalities in a single step.

Methyl 1-cyclopentenecarboxylate 1) O₃, CH₂Cl₂/MeOH, -78 °C
2) Me₂S Methyl 5-oxopentanoate

Click to download full resolution via product page

Synthesis of Methyl 5-oxopentanoate via Ozonolysis.

Experimental Protocol: Ozonolysis of Methyl 1-Cyclopentenecarboxylate

Materials: Methyl 1-cyclopentenecarboxylate, Dichloromethane (CH₂Cl₂), Methanol (MeOH),

Ozone (O₃), Dimethyl sulfide (Me₂S).

Procedure:

Dissolve methyl 1-cyclopentenecarboxylate (1.0 eq) in a mixture of CH₂Cl₂ and MeOH

(typically a 3:1 to 5:1 ratio) and cool the solution to -78 °C.

Bubble ozone gas through the solution until a persistent blue color is observed, indicating

complete consumption of the starting material.

Purge the solution with nitrogen or oxygen to remove excess ozone.

Add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture and allow it to warm slowly to

room temperature.

Stir the reaction mixture at room temperature for several hours to ensure complete

reduction of the ozonide intermediate.
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Concentrate the reaction mixture under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

afford methyl 5-oxopentanoate.

Expected Yield: 70-85%.

Esterification of 5-Oxopentanoic Acid
Direct esterification of 5-oxopentanoic acid with methanol under acidic catalysis provides

another straightforward route to the target molecule.

5-Oxopentanoic acid Methanol (excess)
H₂SO₄ (cat.) Methyl 5-oxopentanoate

Click to download full resolution via product page

Fischer Esterification to Synthesize Methyl 5-oxopentanoate.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

Materials: 5-Oxopentanoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

Procedure:

Suspend 5-oxopentanoic acid (1.0 eq) in an excess of methanol.

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material

is consumed.

Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated

NaHCO₃ solution).

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation.

Expected Yield: 85-95%.

Applications in Organic Synthesis
The bifunctional nature of methyl 5-oxopentanoate makes it a valuable precursor for a variety

of important chemical transformations.

Reductive Amination for the Synthesis of Piperidine
Derivatives
The aldehyde functionality readily undergoes reductive amination with primary amines to form

N-substituted piperidones after intramolecular cyclization. These piperidones are key

intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

Methyl 5-oxopentanoate Primary Amine (R-NH₂) NaBH(OAc)₃ N-Substituted
Piperidone Piperidine Derivative

Reduction

Click to download full resolution via product page

Reductive Amination and Cyclization Pathway.

Experimental Protocol: Reductive Amination with Benzylamine

Materials: Methyl 5-oxopentanoate, Benzylamine, Sodium triacetoxyborohydride

(NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid.

Procedure:

To a solution of methyl 5-oxopentanoate (1.0 eq) in dichloroethane, add benzylamine

(1.05 eq) and a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature and monitor the reaction by TLC.

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

The resulting crude N-benzylpiperidone can be purified by column chromatography.

Expected Yield: 75-90%.

Table 3: Representative Reductive Amination of Methyl 5-Oxopentanoate

Amine Product Yield (%)

Benzylamine N-Benzyl-2-piperidone ~85

Aniline N-Phenyl-2-piperidone ~80

(R)-α-Methylbenzylamine
(R)-N-(1-Phenylethyl)-2-

piperidone
~82 (with diastereoselectivity)

Wittig Reaction for Chain Elongation
The aldehyde group of methyl 5-oxopentanoate can be selectively reacted with phosphorus

ylides in a Wittig reaction to form α,β-unsaturated esters, extending the carbon chain and

introducing a double bond for further functionalization.

Methyl 5-oxopentanoate Phosphorus Ylide
(Ph₃P=CHR) α,β-Unsaturated Ester

Click to download full resolution via product page

Wittig Olefination of Methyl 5-oxopentanoate.
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Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

Materials: Methyl 5-oxopentanoate, (Carbethoxymethylene)triphenylphosphorane, Toluene.

Procedure:

Dissolve methyl 5-oxopentanoate (1.0 eq) and

(carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

Heat the reaction mixture to reflux.

Monitor the reaction by TLC until the starting aldehyde is consumed.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate

triphenylphosphine oxide.

Filter off the solid and concentrate the filtrate.

Purify the resulting unsaturated diester by column chromatography.

Expected Yield: 80-95% (typically as the E-isomer with stabilized ylides).[2][3]

Table 4: Products from Wittig Reaction of Methyl 5-Oxopentanoate

Ylide Product
Predominant
Isomer

Approximate Yield
(%)

Ph₃P=CHCO₂Et

Methyl 7-

ethoxycarbonyl-6-

heptenoate

E 90

Ph₃P=CH₂ Methyl hex-5-enoate - 85

Ph₃P=CHPh
Methyl 6-phenyl-5-

hexenoate

Z (with non-stabilized

ylide)
75
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Aldol Condensation
The aldehyde functionality of methyl 5-oxopentanoate can act as an electrophile in aldol

condensations with enolizable ketones or other carbonyl compounds, forming β-hydroxy

carbonyl adducts which can be dehydrated to α,β-unsaturated products.

Methyl 5-oxopentanoate Enolizable Ketone
(e.g., Acetone) Base (e.g., NaOH) β-Hydroxy Adduct or

α,β-Unsaturated Product

Click to download full resolution via product page

Aldol Condensation with Methyl 5-oxopentanoate.

Experimental Protocol: Aldol Condensation with Acetone

Materials: Methyl 5-oxopentanoate, Acetone, Sodium hydroxide (NaOH), Ethanol, Water.

Procedure:

Dissolve methyl 5-oxopentanoate (1.0 eq) in a mixture of ethanol and water.

Add an excess of acetone.

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.

Stir the reaction at room temperature and monitor by TLC.

Once the reaction is complete, neutralize with dilute acid (e.g., HCl).

Extract the product with an organic solvent.

Wash the organic layer, dry, and concentrate.

Purify the product by column chromatography. Depending on the reaction conditions,

either the β-hydroxy ketone or the dehydrated enone may be isolated.

Expected Yield: 60-75%.
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Application in Natural Product Synthesis: Synthesis
of (-)-Coniine
Methyl 5-oxopentanoate can serve as a key precursor in the synthesis of piperidine alkaloids,

such as (-)-coniine, the toxic component of poison hemlock. A plausible synthetic route involves

an initial Wittig reaction to install the propyl side chain, followed by reductive amination and

intramolecular cyclization.

Methyl 5-oxopentanoate 1) Ph₃P=CHCH₂CH₃

2) Ester Reduction 5-Oxooctanal NH₃, H₂, Pd/C
(Reductive Amination) γ-Coniceine Reduction

(e.g., NaBH₄) (-)-Coniine

Click to download full resolution via product page

Proposed Synthetic Pathway to (-)-Coniine.

This conceptual pathway highlights how the two functional groups of methyl 5-oxopentanoate
can be sequentially manipulated to construct the carbon skeleton and the heterocyclic ring of

the natural product. The initial Wittig reaction with a propyl ylide would be followed by reduction

of the ester to the corresponding aldehyde. Subsequent intramolecular reductive amination

would then furnish the piperidine ring system of γ-coniceine, which can be reduced to coniine.

[4][5]

Conclusion
Methyl 5-oxopentanoate is a highly valuable and versatile bifunctional building block in

organic synthesis. Its readily accessible aldehyde and methyl ester functionalities provide two

distinct points for chemical modification, enabling a wide array of transformations. From the

construction of pharmaceutically relevant piperidine scaffolds via reductive amination to carbon

chain extension through Wittig reactions and aldol condensations, this C5 synthon offers a

reliable and flexible platform for the synthesis of complex molecular architectures. The strategic

application of methyl 5-oxopentanoate in the synthesis of natural products further

underscores its importance for researchers and professionals in drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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